molecular formula C12H15NO3S B8578445 3-(Piperidin-1-ylsulfonyl)benzaldehyde

3-(Piperidin-1-ylsulfonyl)benzaldehyde

Cat. No.: B8578445
M. Wt: 253.32 g/mol
InChI Key: XNJUDJDGKNMOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-ylsulfonyl)benzaldehyde is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylbenzaldehyde

InChI

InChI=1S/C12H15NO3S/c14-10-11-5-4-6-12(9-11)17(15,16)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2

InChI Key

XNJUDJDGKNMOAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (3-(piperidin-1-ylsulfonyl)phenyl)methanol (160 mg, 0.627 mmol) in acetonitrile (5 mL) was added dropwise over 3 minutes to a stirred, ice-cold solution of pyridinium chlorochromate (203 mg, 0.944 mmol) in acetonitrile (5 mL). On completion of the addition the mixture was allowed to attain room temperature, and then heated to reflux for 1 hour. After cooling to ambient temperature and concentrating in vacuo, the residue was then taken up with a mixture of ethyl acetate and saturated sodium bicarbonate solution. The biphasic mixture was transferred to a separating funnel and further partitioned using brine solution. The separated organic phase was passed through a short pad of silica gel, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford 3-(piperidin-1-ylsulfonyl)benzaldehyde (130 mg, 0.51 mmol, 81%) which was used directly without further purification.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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